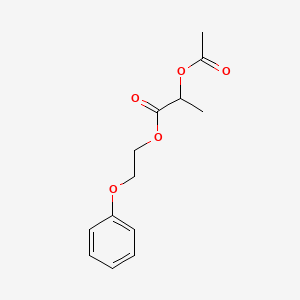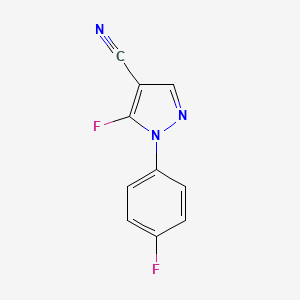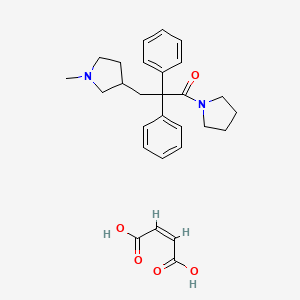![molecular formula C22H30O3 B14744734 (1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate CAS No. 2506-60-7](/img/structure/B14744734.png)
(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate” is a complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the cyclopenta and cyclopropa rings.
Oxidation and reduction reactions: to introduce the oxo group.
Acetylation: to form the acetate ester.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: to accelerate reactions.
Temperature and pressure control: to ensure optimal reaction conditions.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield additional ketones or carboxylic acids.
Reduction: may produce alcohols or alkanes.
Substitution: can result in halogenated derivatives or other functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, such compounds can be studied for their potential biological activities, including enzyme inhibition or receptor binding.
Medicine
In medicine, these compounds may be investigated for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrially, these compounds can be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: on enzymes, inhibiting their activity.
Interacting with receptors: to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Steroids: Compounds with similar ring structures.
Terpenes: Molecules with similar functional groups and biological activities.
Uniqueness
This compound’s unique combination of rings and functional groups may confer specific chemical properties and biological activities that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
2506-60-7 |
|---|---|
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
[(1S,2S,3S,5R,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate |
InChI |
InChI=1S/C22H30O3/c1-12(23)25-20-7-6-16-14-5-4-13-10-19(24)15-11-18(15)22(13,3)17(14)8-9-21(16,20)2/h10,14-18,20H,4-9,11H2,1-3H3/t14-,15+,16-,17-,18-,20-,21-,22-/m0/s1 |
Clé InChI |
DLOPLYAHWFOTGD-BCJMKXOLSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C5CC5C34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



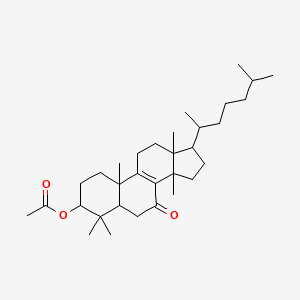
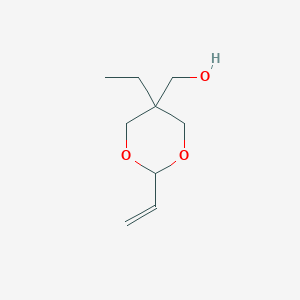
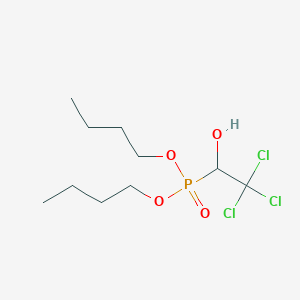
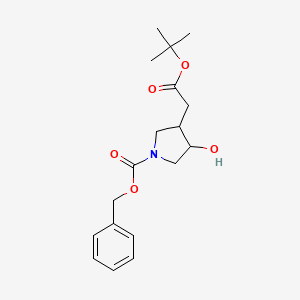
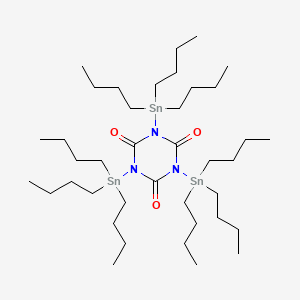
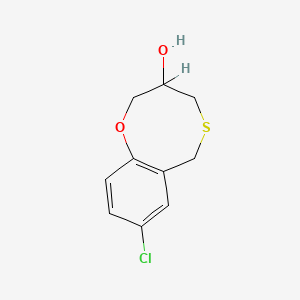

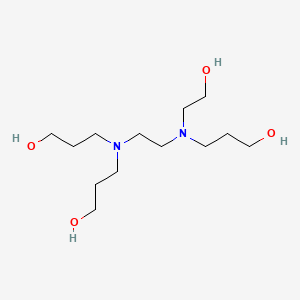
![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)
